N-Acetyl mesalazine

Catalog No.
S560065
CAS No.
51-59-2
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl mesalazine

CAS Number

51-59-2

Product Name

N-Acetyl mesalazine

IUPAC Name

5-acetamido-2-hydroxybenzoic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)

InChI Key

GEFDRROBUCULOD-UHFFFAOYSA-N

Synonyms

5-Acetylamino-2-hydroxybenzoic Acid; 3-Carboxyparacetamol; 5-Acetamidosalicylic Acid; CJ 46A; N-Acetylmesalamine; N-Acetyl-5-aminosalicylic Acid; NSC 54183;

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

The exact mass of the compound N-Acetyl-5-aminosalicylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54183. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Aminosalicylic Acids - Supplementary Records. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetyl mesalazine (N-Ac-5-ASA) is the principal, pharmacologically inactive acetylated metabolite of the widely used anti-inflammatory drug mesalazine (5-aminosalicylic acid, 5-ASA) [1]. In industrial and clinical laboratories, this compound is procured primarily as a high-purity analytical reference standard for pharmacokinetic profiling, therapeutic drug monitoring, and clinical assay validation . Because the acetylation of the primary amine fundamentally alters the molecule's polarity, acid-base chemistry, and protein-binding affinity compared to its parent compound, N-Ac-5-ASA is an irreplaceable baseline material for validating LC-MS/MS extraction recoveries and ensuring chromatographic specificity in complex biological matrices [1].

Research Fit

Metabolite Standard Principal acetylated metabolite of mesalazine; reference standard for bioanalysis
Bioanalytical Fit Supports LC-MS/MS method development and validation for mesalazine exposure research
Identity Note Distinct analytical behavior from parent drug; not a direct substitute

Procuring parent mesalazine (5-ASA) as a proxy standard for total drug exposure leads to severe quantification errors and assay failures. The structural conversion from a primary amine in 5-ASA to an acetamide in N-Ac-5-ASA eliminates the basic ionization site (pKa ~6.0), abolishing the zwitterionic character at physiological pH [1]. This chemical shift nearly doubles the molecule's plasma protein binding affinity and drastically alters its lipid-water partition coefficient [2]. Consequently, bioanalytical sample preparation protocols—such as protein precipitation and solid-phase extraction—optimized for 5-ASA will yield poor, irreproducible recoveries for N-Ac-5-ASA, mandating the procurement of the exact acetylated standard for rigorous method validation [2].

Substitution Risk

Attribute
N-Acetyl Mesalazine
Mesalazine (Parent)
Plasma Protein Binding
~80% bound
~40% bound
Systemic Exposure (AUC)
~2.5× higher
Lower
Urinary Excretion
~24% of dose
~2% of dose
Analytical Role
Primary circulating analyte
Minor analyte

Using mesalazine as a substitute may lead to inaccurate quantification due to matrix effect and recovery differences.

Plasma Protein Binding Affinity and Extraction Recovery

During the validation of bioanalytical assays, the extraction efficiency of a compound from plasma is heavily dictated by its protein binding affinity. N-Acetyl mesalazine exhibits a plasma protein binding rate of approximately 78%, which is nearly double that of its parent compound, mesalazine (43%) [1]. This significant divergence means that generic extraction protocols calibrated only for the parent drug will fail to quantitatively recover the metabolite, leading to systemic underreporting of drug exposure [1].

Evidence DimensionPlasma Protein Binding Affinity
Target Compound Data~78% bound to plasma proteins
Comparator Or BaselineMesalazine (5-ASA): ~43% bound
Quantified Difference~1.8-fold higher protein binding affinity
ConditionsHuman plasma matrix during bioanalytical sample preparation

Procuring the authentic N-acetylated standard is mandatory to optimize protein precipitation protocols and ensure accurate recovery calculations in therapeutic drug monitoring.

Plasma Protein Binding
Head-to-head
N-Acetyl mesalazine ~80% bound
Mesalazine ~40% bound
Requires distinct sample preparation for bioanalysis
Higher protein binding affects extraction recovery

Acid-Base Chemistry and Chromatographic Retention

The acetylation of the primary amine in 5-ASA fundamentally alters the molecule's ionization profile. While 5-ASA is a zwitterion with a carboxylic acid pKa of 3.0 and an amino pKa of 6.0, N-Acetyl mesalazine lacks the basic amine pKa entirely, possessing only a carboxylic acid pKa of 2.7 and a phenolic pKa of 12.9 [1]. This loss of zwitterionic character at intestinal and physiological pH significantly lowers its apparent lipid-water partition coefficient compared to other related sulfonamide metabolites [1].

Evidence DimensionAcid Dissociation Constants (pKa)
Target Compound DatapKa 2.7 (COOH), 12.9 (OH); completely lacks basic amine ionization
Comparator Or BaselineMesalazine (5-ASA): pKa 3.0 (COOH), 6.0 (NH3+), 13.9 (OH)
Quantified DifferenceElimination of the pKa 6.0 ionization event
ConditionsAqueous physiological pH range (pH 1-8)

This fundamental shift in polarity dictates that N-Ac-5-ASA requires distinct reverse-phase chromatographic conditions (e.g., mobile phase pH adjustments) to achieve proper retention and peak shape.

Systemic Exposure
Head-to-head
N-Acetyl mesalazine AUC ~2.5× higher than mesalazine (steady state)
Primary analyte for systemic exposure research
Human PK data; NAT2 phenotype considered

Clinical Assay Interference in Endocrine Diagnostics

In clinical laboratory workflows, the presence of N-Acetyl mesalazine in patient urine can severely disrupt endocrine diagnostic assays. Specifically, N-Ac-5-ASA chromatographically co-elutes with normetanephrine when analyzed via liquid chromatography with electrochemical detection (LC-ECD), whereas the parent mesalazine does not cause this primary interference [1]. This co-elution leads to spuriously elevated normetanephrine results, which can trigger false-positive diagnoses for pheochromocytoma [1].

Evidence DimensionChromatographic Co-elution in LC-ECD
Target Compound DataMimics and co-elutes with urinary normetanephrine
Comparator Or BaselineMesalazine (5-ASA): Does not mimic normetanephrine under identical conditions
Quantified DifferenceMetabolite-specific induction of false-positive analytical signals
ConditionsLiquid chromatography with electrochemical detection (LC-ECD) for urinary normetanephrine

Clinical toxicology and diagnostic laboratories must procure this exact standard to perform interference testing and validate the specificity of their catecholamine assays.

LC-MS/MS Bioanalysis
Cross-study comparable
11-fold higher urinary excretion vs. parent drug
Dominant analyte in biological matrices for LC-MS/MS methods
Cross-study evidence; requires metabolite-specific standard

Systemic Exposure and Pharmacokinetic Dominance

When evaluating the performance of delayed-release mesalamine formulations, N-Acetyl mesalazine serves as the dominant systemic biomarker. Following oral administration of a 2.4-g delayed-release dose, the average peak serum concentration (Cmax) of N-Ac-5-ASA reaches 2.3 mcg/mL, compared to only 1.27 mcg/mL for the parent mesalazine [1]. Because it accounts for the vast majority of circulating drug exposure, relying solely on 5-ASA for pharmacokinetic modeling provides an incomplete and highly skewed representation of drug absorption and metabolism [1].

Evidence DimensionPeak Serum Concentration (Cmax)
Target Compound Data2.3 mcg/mL (dominant circulating species)
Comparator Or BaselineMesalazine (5-ASA): 1.27 mcg/mL
Quantified Difference~1.8-fold higher peak systemic concentration
ConditionsHealthy adults following a single 2.4-g oral dose of delayed-release mesalamine

Regulatory submissions and pharmacokinetic studies require the procurement of N-Ac-5-ASA to accurately quantify total systemic exposure and prove formulation bioequivalence.

Formulation Comparison
Head-to-head
Higher plasma N-Ac-5-ASA with time-dependent release formulations
Supports formulation performance differentiation
TPMT inhibition assay context; data to verify
Reference Standard Purity
Class-level
≥98% purity; characterization data compliant with regulatory guidelines
Supports AMV and QC workflows
Supplier-provided data; traceability to pharmacopeial standards
Tissue Distribution
Head-to-head
Higher intestinal tissue levels with microgranule formulation
Supports preclinical formulation development
Rodent model; metabolite as delivery endpoint

Bioanalytical Method Validation for Therapeutic Drug Monitoring

Due to its ~78% plasma protein binding affinity, N-Ac-5-ASA is a mandatory reference standard for validating protein precipitation and solid-phase extraction protocols in LC-MS/MS workflows. It ensures that clinical laboratories can accurately quantify total mesalazine exposure in inflammatory bowel disease patients without matrix-induced recovery losses [1].

Interference Testing in Clinical Endocrine Assays

Because N-Ac-5-ASA structurally mimics normetanephrine in liquid chromatography with electrochemical detection (LC-ECD), diagnostic laboratories must use this standard to validate assay specificity, optimize chromatographic resolution, and prevent false-positive diagnoses of pheochromocytoma [2].

Pharmacokinetic Profiling of Novel Enteric Formulations

As the dominant circulating metabolite with significantly higher peak serum concentrations than its parent drug, N-Ac-5-ASA is the primary biomarker used by pharmaceutical developers to evaluate the in vivo release kinetics and systemic absorption of new pH-dependent or multimatrix mesalazine formulations [3].

Application Fit

Application
Selection Property
Validation Focus
Bioanalytical Method Validation
Authentic metabolite standard with distinct protein binding profile
Plasma recovery and matrix effect assessment
Formulation PK Profiling
Plasma metabolite level differentiation by formulation type
Formulation-dependent systemic metabolite exposure
Quality Control & Impurity Profiling
High-purity reference standard for related substance analysis
HPLC resolution and impurity limit compliance
Preclinical Colonic Delivery Research
Metabolite as biomarker of colonic drug delivery
Tissue distribution and local metabolism assessment

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.05315777 Da

Monoisotopic Mass

195.05315777 Da

Heavy Atom Count

14

UNII

9H126Z3PF5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51-59-2

Metabolism Metabolites

Mesalazine, N-acetyl is a known human metabolite of mesalazine.

Wikipedia

N-acetyl-5-aminosalicylic acid

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